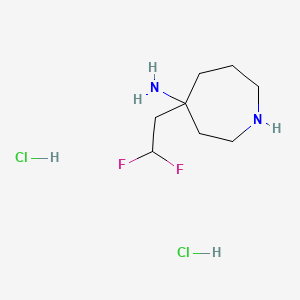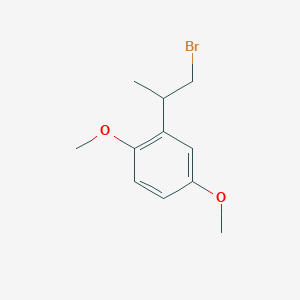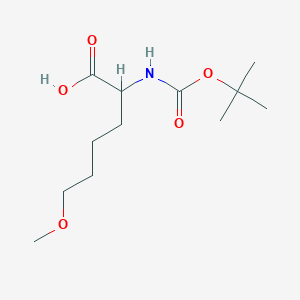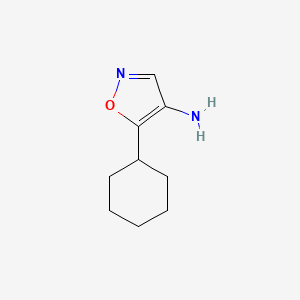![molecular formula C12H16OS B13531728 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to a phenyl ring substituted with a methylsulfanyl group, and an ethan-1-ol moiety
準備方法
The synthesis of 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Substitution Reaction: The phenyl ring is then substituted with a methylsulfanyl group. This can be done using a nucleophilic substitution reaction where a suitable thiol reacts with a halogenated phenyl compound.
Alcohol Formation: The final step involves the introduction of the ethan-1-ol group. This can be achieved through the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism by which 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}methanol: This compound has a similar structure but with a methanol group instead of ethan-1-ol.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}propan-1-ol: This compound features a propanol group, providing different chemical and physical properties.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}butan-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
1-[1-(2-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
InChIキー |
MOTZLLOPNQZURV-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)C2=CC=CC=C2SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


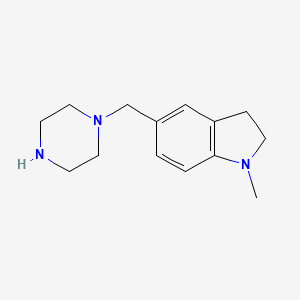

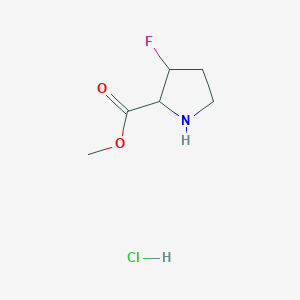
![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)
